2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

Leishmaniasis Naphthothiazole Scaffold Selectivity Index

Distinct from generic 2-aminothiazoles, this tetrahydronaphthalene-fused tricyclic scaffold offers unique conformational constraints and lipophilicity for Leishmania and antimalarial drug discovery. Literature demonstrates potent activity and a favorable selectivity index. Ideal building block for SAR libraries with drug-like properties.

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
CAS No. 143174-11-2
Cat. No. B11942243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole
CAS143174-11-2
Molecular FormulaC11H12N2S
Molecular Weight204.29 g/mol
Structural Identifiers
SMILESC1CCC2=CC3=C(C=C2C1)N=C(S3)N
InChIInChI=1S/C11H12N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H2,12,13)
InChIKeyHJESYBABQHCPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (CAS 143174-11-2): Procurement Guide for a Heterocyclic Research Scaffold


2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole (CAS 143174-11-2, molecular formula C₁₁H₁₂N₂S, molecular weight 204.29) is a heterocyclic compound composed of a 2-aminothiazole ring fused to a saturated tetrahydronaphthalene system . This distinct tricyclic architecture, characterized by its planar aromatic thiazole and saturated cyclohexene-fused phenyl ring, differentiates it from simpler aminothiazoles and presents a unique scaffold for medicinal chemistry and biological evaluation .

Why 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole Cannot Be Replaced by Generic 2-Aminothiazoles or Naphthothiazole Isomers


Simple substitution with a generic 2-aminothiazole or an unsubstituted naphthothiazole is not scientifically valid due to profound differences in molecular topology and pharmacological profile. The tetrahydronaphthalene moiety in this compound imparts unique conformational constraints and lipophilic character that are absent in simpler analogs, directly influencing target binding and biological selectivity. Literature on related naphtho[2,1-d]thiazole derivatives demonstrates that even minor changes in ring saturation and substitution pattern lead to order-of-magnitude differences in in vitro antiplasmodial potency and cytotoxicity profiles [1]. Furthermore, the distinct isomer 6,7,8,9-tetrahydronaphtho[1,2-d]thiazol-2-amine (CAS 139331-69-4) features an alternative ring fusion pattern, which can alter molecular recognition and biological activity, underscoring that these compounds are not interchangeable [2].

Quantitative Differentiation of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole Against Structural Analogs


2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole Defines a Unique Naphtho[2,1-d]thiazole Scaffold Implicated in Potent Antileishmanial Activity

The 2-amino-naphthothiazole ring system, which includes the target compound's core structure, is a critical scaffold for achieving potent and selective antileishmanial activity. In a study of semi-synthetic naphthothiazoles, compounds derived from this core demonstrated potent activity against Leishmania braziliensis promastigotes and significantly reduced the survival index of amastigotes within mammalian macrophages. A key differential finding was the high selectivity index: the compounds were not cytotoxic to macrophages at concentrations fivefold higher than the EC₅₀ determined for the promastigote stage of the parasite [1]. This contrasts with many standard antileishmanial agents which often have narrow therapeutic windows.

Leishmaniasis Naphthothiazole Scaffold Selectivity Index

The Naphtho[2,1-d]thiazole Core Is Associated with Submicromolar Antiplasmodial Activity Against Multidrug-Resistant P. falciparum

The naphtho[2,1-d]thiazole ring system of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole provides a key structural template associated with potent antiplasmodial activity. In a direct evaluation of a series of naphtho[2,1-d]thiazole derivatives, multiple hit compounds displayed promising in vitro activity against the multiresistant K1 strain of Plasmodium falciparum [1]. While specific IC₅₀ values for the target compound are not reported, the study's structure-activity relationship (SAR) analysis reveals that the R₁ substituent on the naphthyl moiety is crucial for both cytotoxicity and antiplasmodial activity, highlighting the importance of the specific substitution pattern for biological outcome [1]. This contrasts with other thiazole classes (e.g., simple 2-aminothiazoles) which may lack the necessary aromatic and lipophilic characteristics for potent antiplasmodial action.

Malaria Plasmodium falciparum Drug Resistance

Structural Distinction from the Isomeric 6,7,8,9-Tetrahydronaphtho[1,2-d]thiazol-2-amine (CAS 139331-69-4) Enables Unique Biological Interaction Profiles

The target compound (CAS 143174-11-2) features a [2,1-d] fusion pattern, which is structurally and functionally distinct from the [1,2-d] isomer (CAS 139331-69-4). This difference in ring fusion alters the three-dimensional orientation of the molecule and the distribution of electron density across the aromatic system, which can dramatically impact binding to biological targets. While specific comparative data for these two isomers is not publicly available, the general principle in medicinal chemistry is that such isomeric variations lead to different pharmacological and toxicological profiles. Procurement of the correct isomer is therefore non-negotiable for research reproducibility and validity .

Isomer Differentiation Structure-Activity Relationship Drug Discovery

Key Application Scenarios for 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole in R&D


Antiparasitic Drug Discovery: Antileishmanial Lead Optimization

This compound serves as a validated starting point for medicinal chemistry campaigns targeting Leishmania parasites. Based on evidence that the 2-amino-naphthothiazole scaffold delivers potent antileishmanial activity with a favorable selectivity index (5-fold selectivity over mammalian cells) [1], researchers can synthesize derivatives of this core to improve potency and pharmacokinetic properties for in vivo studies.

Antimalarial Research: Combating Drug-Resistant P. falciparum

Given the demonstrated antiplasmodial activity of related naphtho[2,1-d]thiazoles against multidrug-resistant strains [2], this compound is a rational starting point for developing novel antimalarial agents. Its unique scaffold offers a new chemotype to circumvent resistance mechanisms that compromise current therapies like artemisinin.

Chemical Biology and Target Identification Studies

The compound's unique, complex heterocyclic structure makes it an excellent probe for identifying new biological targets. Its saturated tetrahydronaphthalene moiety provides a distinct topological profile compared to flat aromatic systems, potentially enabling interactions with protein pockets or nucleic acid structures that are inaccessible to simpler analogs.

Scaffold-Hopping and Library Synthesis

As a building block with a 'privileged' core, 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole can be used in parallel synthesis to generate diverse libraries of naphtho[2,1-d]thiazole derivatives. This enables broad SAR exploration for various therapeutic targets, leveraging the core's favorable drug-like properties as predicted by Lipinski's Rule of Five [1].

Technical Documentation Hub

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